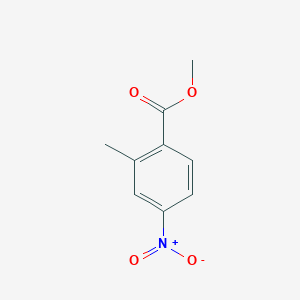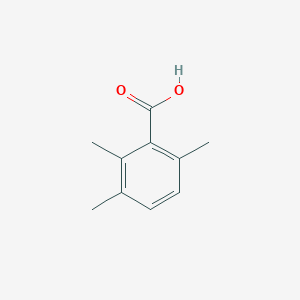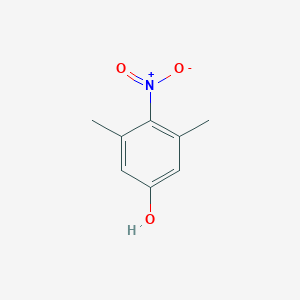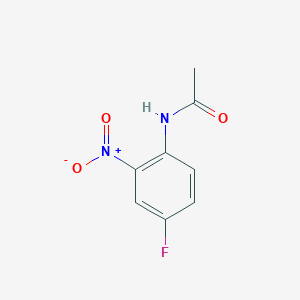
2,2,2-Trichloroethyl isoxazol-3-ylcarbamate
Übersicht
Beschreibung
2,2,2-Trichloroethyl isoxazol-3-ylcarbamate (TCEIC) is a chemical compound that has been widely used in scientific research due to its unique properties. TCEIC is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that plays a critical role in the nervous system.
Wirkmechanismus
2,2,2-Trichloroethyl isoxazol-3-ylcarbamate inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This results in an increase in cholinergic activity in the nervous system, leading to various physiological and biochemical effects.
Biochemische Und Physiologische Effekte
2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to an increase in cholinergic activity. This has been associated with improvements in cognitive function, such as memory and attention. 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has several advantages for lab experiments. It is a potent and selective inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in the nervous system. It is also stable and easy to handle, making it suitable for use in various experimental settings. However, 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has some limitations. It is toxic and can cause adverse effects in high doses. It also has a short half-life, requiring frequent dosing in experiments.
Zukünftige Richtungen
There are several future directions for research on 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate. One area of research is the development of new acetylcholinesterase inhibitors based on the structure of 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate. Another area of research is the investigation of the neuroprotective effects of 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate and its potential use in the treatment of neurodegenerative diseases. Additionally, the role of acetylcholine in the immune system and its potential modulation by 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate is an area of interest for future research.
Conclusion
In conclusion, 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate is a potent inhibitor of acetylcholinesterase that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has shown promise as a tool for studying the role of acetylcholine in the nervous system and as a potential therapeutic agent for neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has been widely used in scientific research as an acetylcholinesterase inhibitor. It has been used to study the role of acetylcholine in the nervous system and its effects on behavior and cognition. 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has also been used to study the mechanism of action of other acetylcholinesterase inhibitors, such as organophosphates and carbamates.
Eigenschaften
CAS-Nummer |
264600-44-4 |
|---|---|
Produktname |
2,2,2-Trichloroethyl isoxazol-3-ylcarbamate |
Molekularformel |
C6H5Cl3N2O3 |
Molekulargewicht |
259.5 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl N-(1,2-oxazol-3-yl)carbamate |
InChI |
InChI=1S/C6H5Cl3N2O3/c7-6(8,9)3-13-5(12)10-4-1-2-14-11-4/h1-2H,3H2,(H,10,11,12) |
InChI-Schlüssel |
ULMNNJWATZVKCZ-UHFFFAOYSA-N |
SMILES |
C1=CON=C1NC(=O)OCC(Cl)(Cl)Cl |
Kanonische SMILES |
C1=CON=C1NC(=O)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

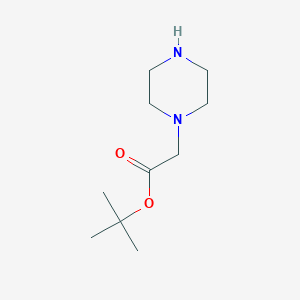
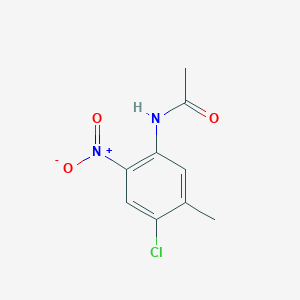
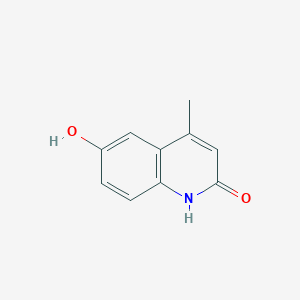
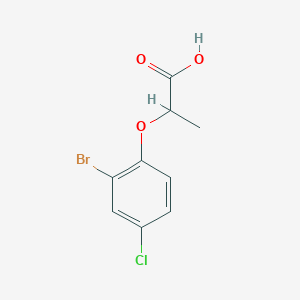
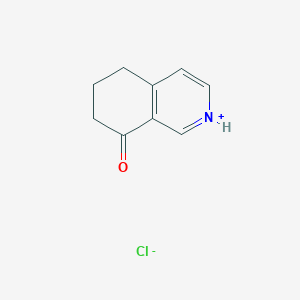
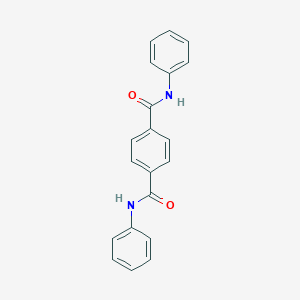

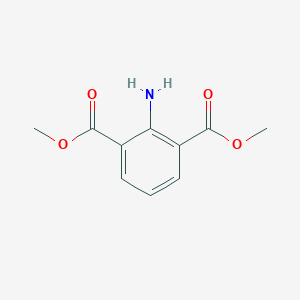
![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)
